molecular formula C6H6Cl2N2O4S2 B1146805 Diclofenamide-13C6

Diclofenamide-13C6

Cat. No.: B1146805
M. Wt: 311.1 g/mol
InChI Key: GJQPMPFPNINLKP-IDEBNGHGSA-N
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Description

Dichlorphenamide-13C6 is a stable isotopically labeled compound of dichlorphenamide, a sulfonamide derivative. It is primarily used as an internal standard for the quantification of dichlorphenamide in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in precise analytical applications.

Mechanism of Action

Diclofenamide-13C6, also known as Dichlorphenamide-13C6, is a carbonic anhydrase inhibitor . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance .

Mode of Action

This compound inhibits the activity of carbonic anhydrase, thereby reducing the production of bicarbonate ions from carbon dioxide and water . This inhibition leads to a decrease in the secretion of aqueous humor, a fluid in the eye .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption affects the production of aqueous humor, leading to a decrease in intraocular pressure .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the body can affect the ionization state of the drug, which can impact its absorption and distribution. Additionally, factors such as temperature and humidity can potentially affect the stability of the drug .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichlorphenamide-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dichlorphenamide. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of Dichlorphenamide-13C6 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dichlorphenamide-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dichlorphenamide-13C6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Dichlorphenamide-13C6: Dichlorphenamide-13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of carbon-13 isotopes allows for precise quantification and tracking of the compound in various biological and chemical systems. This feature distinguishes it from other carbonic anhydrase inhibitors that do not possess isotopic labels .

Biological Activity

Diclofenamide-13C6, an isotopically labeled derivative of the carbonic anhydrase inhibitor Diclofenamide, is primarily used in pharmacological studies to investigate enzyme inhibition mechanisms, particularly targeting carbonic anhydrases (CAs). This compound's unique isotopic labeling allows for enhanced tracking and quantification in biological systems, making it a valuable tool in both clinical and research settings.

This compound acts as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance and fluid homeostasis. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions from carbon dioxide and water, subsequently reducing aqueous humor production in the eye. This mechanism is particularly beneficial in treating conditions like glaucoma, where lowering intraocular pressure is essential.

Key Mechanisms:

  • Enzyme Inhibition : this compound inhibits carbonic anhydrase activity, leading to reduced bicarbonate ion production.
  • Fluid Dynamics : The inhibition results in decreased secretion of aqueous humor, thereby lowering intraocular pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and primarily excreted via the kidneys. Its isotopic labeling does not significantly alter its metabolic pathway compared to its non-labeled counterpart.

Research Applications

This compound has been utilized in various research applications, including:

  • Enzyme Kinetics : Studies on the inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for different carbonic anhydrase isoforms.
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of carbonic anhydrase inhibitors.
  • Analytical Chemistry : Serving as an internal standard in mass spectrometry and other analytical techniques due to its distinct isotopic signature.

Case Studies

  • Glaucoma Treatment : A study demonstrated that topical application of Diclofenamide resulted in a significant reduction of intraocular pressure in animal models. When 50 µl of a 10% solution was applied to rabbit eyes, a marked decrease in pressure was observed within hours .
  • Enzyme Inhibition Studies : Research conducted on various synthesized compounds showed that this compound exhibited effective inhibition against human carbonic anhydrase isoenzymes with IC50 values ranging from 23 µM to 95 µM . These findings highlight its potential as a therapeutic agent in conditions requiring CA inhibition.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other carbonic anhydrase inhibitors:

CompoundIC50 (µM)Primary UseUnique Features
This compound 23 - 95Glaucoma treatmentIsotopically labeled for tracking
Acetazolamide 5.9Glaucoma, altitude sicknessStandard CA inhibitor
Methazolamide 10 - 20GlaucomaLonger duration of action
Brinzolamide 10 - 15Topical treatment for glaucomaTopical application

Properties

IUPAC Name

4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQPMPFPNINLKP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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